N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds such as:
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)nicotinamide: This compound also contains a pyrazole ring and exhibits similar biological activities.
N-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide:
1-ethyl-1H-pyrazol-5-amine: A simpler pyrazole derivative that serves as a building block for more complex compounds
Properties
Molecular Formula |
C20H22N6O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[1-(2-ethylpyrazol-3-yl)ethyl]-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-5-26-16(8-9-21-26)12(2)22-20(27)14-11-15(17-7-6-10-28-17)23-19-18(14)13(3)24-25(19)4/h6-12H,5H2,1-4H3,(H,22,27) |
InChI Key |
KYPULADQCZUUGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.